molecular formula C6H8O8 B8106672 Hydroxycitric acid CAS No. 4373-35-7

Hydroxycitric acid

Cat. No.: B8106672
CAS No.: 4373-35-7
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxycitric acid can be extracted from the rind of Garcinia cambogia through a series of steps involving dehydration, extraction, and crystallization. The most efficient extraction method involves refluxing the dehydrated rind in ethanol at 60°C for several hours . The extract is then neutralized, washed, and subjected to acid hydrolysis, followed by decolorization and concentration to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a similar extraction process but on a larger scale. The rind is processed in large extraction units, and the resulting extract is purified through crystallization and drying techniques. The final product is often stabilized by forming salts of this compound to enhance its shelf life and stability .

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in esterification reactions to form esters and can also undergo hydrolysis to yield its lactone form .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxycitric acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Hydroxycitric acid stands out due to its specific biological activities and potential therapeutic applications, particularly in weight management and metabolic health .

Properties

IUPAC Name

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276669, DTXSID601045116
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27750-10-3, 4373-35-7
Record name (-)-Hydroxycitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27750-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcinia acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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